

Atto 590 NHS Ester: Application Notes and Protocols for Protein Conjugation

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Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

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Introduction

Atto 590 NHS ester is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability.[5] These properties make Atto 590 an excellent choice for a wide range of applications in life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection. The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines, such as the side chains of lysine residues in proteins, forming stable amide bonds. This document provides detailed protocols for the conjugation of **Atto 590 NHS ester** to proteins, along with data presentation and visualizations to guide researchers in their experimental design.

Physicochemical and Spectroscopic Properties

Atto 590 is a moderately hydrophilic dye, ensuring good solubility in aqueous buffers commonly used for protein labeling. Its fluorescence characteristics are largely insensitive to environmental changes such as pH. Key quantitative data for Atto 590 are summarized in the table below.

Property	Value	Reference
Maximum Absorption (λ_{abs})	593 nm	
Maximum Emission (λ_{fl})	622 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	80%	
Fluorescence Lifetime (τ_{fl})	3.7 ns	
Correction Factor ($CF_{280} = \epsilon_{280} / \epsilon_{max}$)	0.43	

Experimental Protocols

This section provides a detailed methodology for the conjugation of **Atto 590 NHS ester** to proteins.

Materials and Reagents

- **Atto 590 NHS ester**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Purification Column: Gel filtration column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protocol: Protein Conjugation with Atto 590 NHS Ester

1. Preparation of Solutions:

- Protein Solution:

- Dissolve the protein in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
- Adjust the protein concentration to 2-10 mg/mL for optimal labeling.
- For the labeling reaction, dilute the protein stock into the Labeling Buffer to a final concentration of 1-5 mg/mL.
- **Atto 590 NHS Ester Stock Solution:**
 - Immediately before use, dissolve the **Atto 590 NHS ester** in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL. Vortex until fully dissolved.
 - Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh to avoid hydrolysis and loss of reactivity.

2. Conjugation Reaction:

- **Molar Ratio:** The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling. A starting point of a 10-fold molar excess of dye to protein is recommended. Optimization may be required, with ratios from 5:1 to 20:1 being tested.
- **Reaction:**
 - Slowly add the calculated volume of the **Atto 590 NHS ester** stock solution to the protein solution while gently stirring.
 - Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation. For some specific dyes like Atto 590, an incubation time of up to 18 hours at room temperature may be required for the reaction to complete.

3. Purification of the Conjugate:

- **Gel Filtration:** Unreacted dye and hydrolysis byproducts must be removed from the labeled protein. This is typically achieved by gel filtration chromatography using a Sephadex G-25 column or a similar matrix.
- **Procedure:**

- Equilibrate the gel filtration column with PBS.
- Apply the reaction mixture to the top of the column.
- Elute the column with PBS. The first colored band to elute is the dye-protein conjugate. A second, slower-moving colored band corresponds to the free dye.
- Collect the fractions containing the purified conjugate.

Characterization of the Conjugate

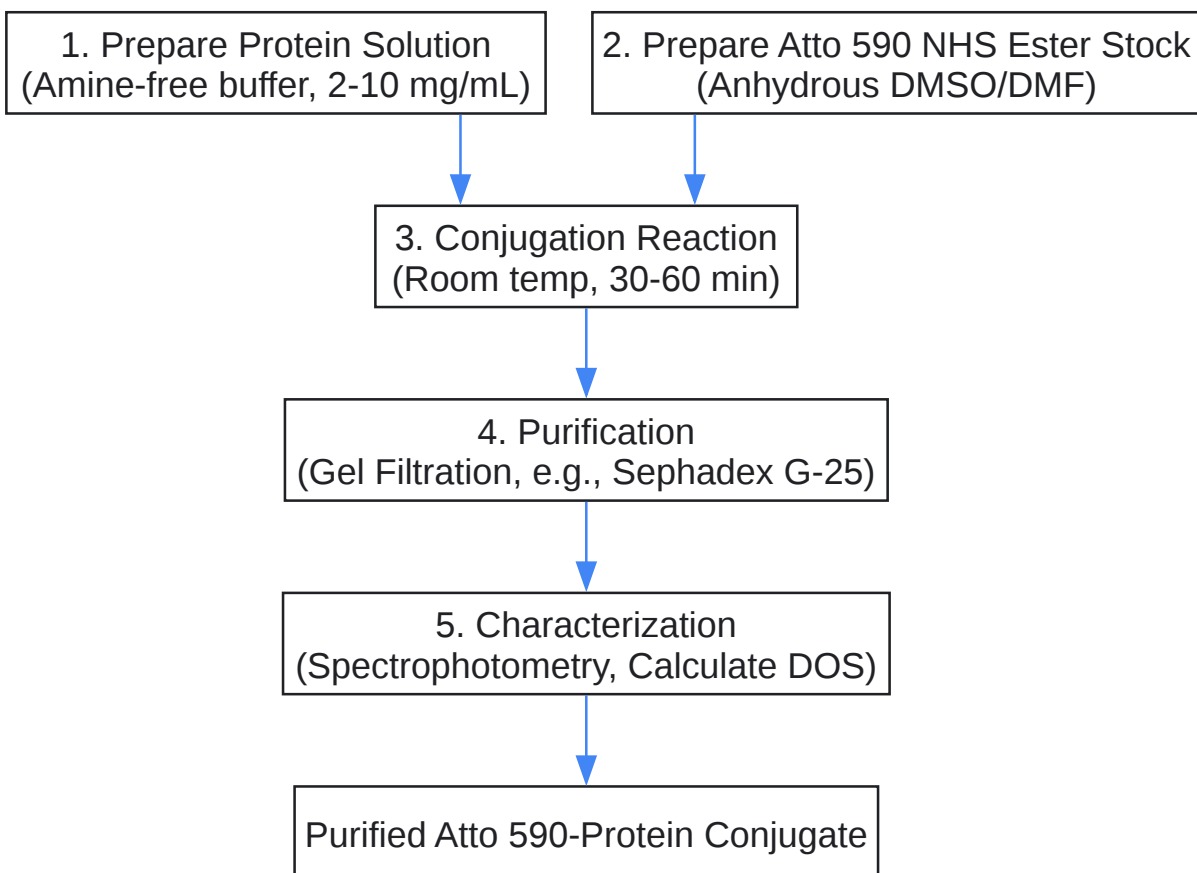
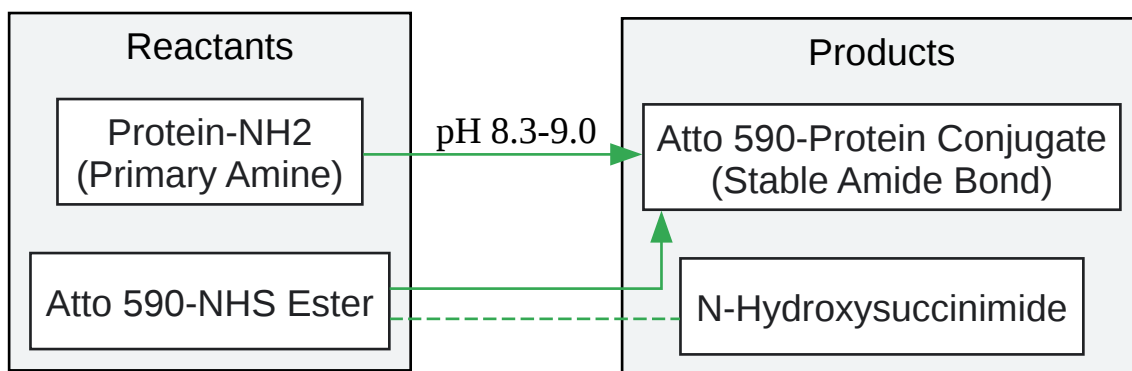
The degree of substitution (DOS), also known as the degree of labeling (DOL), is a critical parameter for characterizing the dye-protein conjugate. It represents the average number of dye molecules conjugated to each protein molecule. The optimal DOS for most antibodies is typically between 2 and 10.

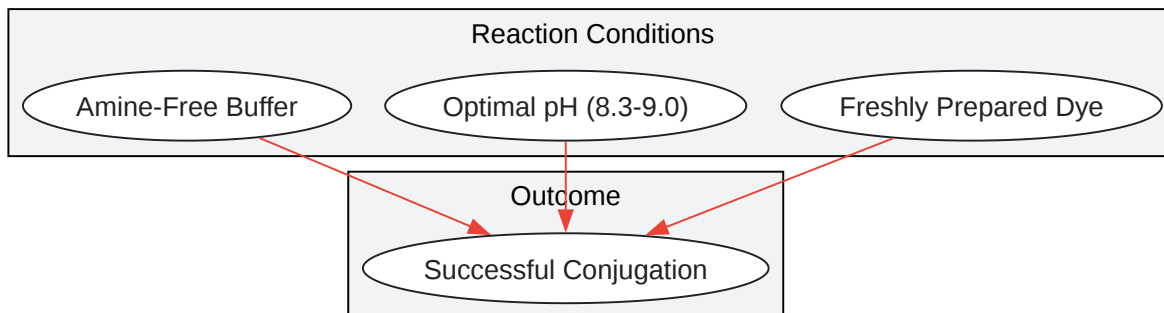
Calculation of Degree of Substitution (DOS):

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 593 nm (A_{max}).
- Calculate the concentration of the dye using the Beer-Lambert law: $[Dye] (M) = A_{max} / (\epsilon_{max} * \text{path length})$
- Calculate the corrected absorbance of the protein at 280 nm: $A_{prot} = A_{280} - (A_{max} * CF_{280})$
- Calculate the concentration of the protein: $[Protein] (M) = A_{prot} / (\epsilon_{prot} * \text{path length})$ (where ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm)
- Calculate the DOS: $DOS = [Dye] / [Protein]$

Visualizations

Reaction Mechanism





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